1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene
Description
Molecular Architecture and Stereochemical Features
The molecular framework of 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene comprises a 4-methoxybenzene ring linked to a hept-1-en-5-yn-4-yl side chain modified by a chloromethyl group at the second carbon. The benzene ring adopts a planar configuration, with the methoxy group (-OCH₃) occupying the para position, inducing electron-donating effects that modulate the aromatic system’s reactivity. The heptenynyl substituent introduces a hybridized carbon backbone featuring both sp² (C1–C2 double bond) and sp (C5–C6 triple bond) hybridization states. The chloromethyl (-CH₂Cl) group at position 2 of the heptenynyl chain introduces a polar, electron-withdrawing moiety, influencing intramolecular charge distribution and steric interactions.
Stereochemical considerations arise from the geometry of the hept-1-en moiety. The double bond at C1–C2 may exhibit cis (Z) or trans (E) configurations, though computational models suggest a preference for the trans isomer due to reduced steric strain between the chloromethyl group and the adjacent alkyne. The alkyne at C5–C6 adopts a linear geometry, with bond angles approximating 180°, while the chloromethyl group’s tetrahedral geometry introduces chirality at C2, rendering the compound potentially resolvable into enantiomers under chiral conditions.
| Structural Feature | Description |
|---|---|
| Aromatic System | 4-Methoxybenzene ring with para-OCH₃ substitution |
| Hybridization | sp² (C1–C2), sp (C5–C6), sp³ (C2–CH₂Cl) |
| Stereochemical Centers | Chiral center at C2 (heptenynyl chain) |
| Key Bond Lengths | C≡C: ~1.20 Å; C=C: ~1.34 Å; C-Cl: ~1.77 Å |
Properties
CAS No. |
648433-42-5 |
|---|---|
Molecular Formula |
C15H17ClO |
Molecular Weight |
248.75 g/mol |
IUPAC Name |
1-[2-(chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene |
InChI |
InChI=1S/C15H17ClO/c1-4-5-14(10-12(2)11-16)13-6-8-15(17-3)9-7-13/h6-9,14H,2,10-11H2,1,3H3 |
InChI Key |
OXRJGBVTLVVGBC-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(CC(=C)CCl)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Method 1: Reaction of 4-Methoxybenzyl Chloride with Terminal Alkyne
This method involves the alkylation of a terminal alkyne with 4-methoxybenzyl chloride in the presence of a base.
- 4-Methoxybenzyl chloride
- Terminal alkyne (e.g., 1-heptyne)
- Base (e.g., Sodium hydride or Potassium carbonate)
- Dissolve the terminal alkyne in an appropriate solvent (e.g., DMF).
- Add the base and stir under nitrogen atmosphere.
- Slowly introduce 4-methoxybenzyl chloride.
- Heat the mixture to reflux for several hours.
- Cool and quench the reaction with water, then extract the product using an organic solvent.
Yield and Characterization:
This method typically yields moderate to high yields of the desired compound, which can be characterized using NMR and mass spectrometry.
Method 2: Synthesis via Grignard Reaction
The Grignard reaction can also be employed to synthesize this compound by reacting a methoxy-substituted aromatic compound with a chloromethyl-substituted alkyne.
- Grignard reagent (derived from 4-methoxyphenol)
- Chloromethyl-substituted alkyne
- Prepare the Grignard reagent by reacting magnesium with 4-methoxyphenol in dry ether.
- Add the chloromethyl-substituted alkyne dropwise to the Grignard reagent.
- Stir the mixture at low temperature, then allow it to warm to room temperature.
- Quench with dilute acid and extract the organic layer.
Yield and Characterization:
This method can provide high yields, with characterization performed via NMR spectroscopy.
Method 3: Coupling Reaction
A coupling reaction between a suitable vinyl halide and a nucleophile can also be utilized.
- Vinyl halide (e.g., chloromethylated vinyl compound)
- Nucleophile (e.g., sodium methoxide)
- Combine the vinyl halide with sodium methoxide in an appropriate solvent.
- Heat under reflux conditions for several hours.
- Cool and extract the product using standard extraction techniques.
Yield and Characterization:
This method may yield varying results depending on reaction conditions but is effective for generating complex structures.
| Method | Reagents | Key Steps | Yield | Characterization Techniques |
|---|---|---|---|---|
| Method 1 | 4-Methoxybenzyl chloride, Terminal alkyne, Base | Alkylation under reflux | Moderate to high | NMR, Mass Spectrometry |
| Method 2 | Grignard reagent, Chloromethyl-substituted alkyne | Grignard coupling | High | NMR |
| Method 3 | Vinyl halide, Nucleophile | Coupling reaction under reflux | Varies | NMR |
The preparation of 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene can be achieved through various synthetic routes, each offering distinct advantages regarding yield and complexity of reaction conditions. The choice of method will depend on available reagents, desired yield, and specific application requirements in further research or industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents like ethanol or water.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Azides, thiols.
Scientific Research Applications
1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular proteins or enzymes, leading to the inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Key Observations :
- The target compound’s hept-1-en-5-yn-4-yl chain introduces conjugated π-bonds absent in simpler analogs like 1-(chloromethyl)-4-methoxybenzene . This conjugation may enhance thermal stability and alter electronic properties compared to isolated alkene/alkyne systems.
- Unlike sulfonyl- or hydroxylamine-substituted derivatives (), the target compound’s chloromethyl group offers distinct reactivity for nucleophilic substitutions or cross-coupling reactions.
Physical and Electronic Properties
- Electronic Effects : The electron-withdrawing chlorine atom and electron-donating methoxy group create a polarized aromatic ring, similar to 1-(chloromethyl)-4-methoxybenzene . However, the enynyl chain’s electron-deficient π-system may further modulate electronic behavior.
Biological Activity
1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene, also known by its CAS number 71378387, is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The molecular formula of 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene is C15H17ClO, with a molecular weight of approximately 252.75 g/mol. The compound features a chloromethyl group and a methoxy group, contributing to its unique reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H17ClO |
| Molecular Weight | 252.75 g/mol |
| CAS Number | 71378387 |
| LogP | 3.77170 |
| PSA | 9.23 |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the chloromethyl group is often associated with increased reactivity towards microbial enzymes, potentially leading to inhibition of bacterial growth. For instance, studies have shown that chlorinated compounds can disrupt bacterial cell membranes and inhibit key metabolic pathways.
Anti-inflammatory Effects
Compounds containing methoxy groups are known for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This suggests that 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene could possess similar anti-inflammatory effects.
Case Studies and Research Findings
- In Vitro Studies : A study investigating the cytotoxic effects of various chlorinated compounds found that derivatives similar to 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene exhibited significant cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.
- Antimicrobial Testing : In a comparative study, several compounds including derivatives of methoxychlor were tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound demonstrated moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
- Inflammation Models : In animal models of inflammation, compounds with similar methoxy and chloromethyl functionalities showed reduced levels of inflammatory markers such as TNF-alpha and IL-6, supporting the hypothesis that this compound may exert anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
